7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid
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Overview
Description
7-Benzyl-2,7-diazabicyclo[331]nonane-5-carboxylic acid is a bicyclic compound featuring a unique structure that includes a diazabicyclo nonane core
Preparation Methods
The synthesis of 7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid typically involves multistep organic reactions. One common synthetic route includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method is well-explored and allows for the formation of the bicyclo[3.3.1]nonane core. Industrial production methods may involve similar multistep processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, leading to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar compounds to 7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid include other bicyclo[3.3.1]nonane derivatives. These compounds share the bicyclic core but differ in their functional groups and substituents. Examples include:
- 1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
- 9-Methoxy-9-methylbicyclo[3.3.1]nonane derivatives
The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct chemical and biological properties compared to other derivatives.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
7-benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid |
InChI |
InChI=1S/C15H20N2O2/c18-14(19)15-6-7-16-13(8-15)10-17(11-15)9-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,18,19) |
InChI Key |
ANSXSQFRKGEIOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC1(CN(C2)CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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